molecular formula C11H11N5O3 B5718361 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide

Cat. No. B5718361
M. Wt: 261.24 g/mol
InChI Key: WPUKOJZQYSUTRY-UHFFFAOYSA-N
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Description

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide, also known as NIAH, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide is not fully understood, but it is thought to involve the inhibition of enzymes through the formation of covalent bonds with their active sites. This leads to a disruption of the enzyme's function, which can be used to study its role in various biochemical pathways.
Biochemical and Physiological Effects:
2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the function of enzymes and their role in various biochemical pathways. However, one limitation of using 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide. One area of interest is in the development of new therapeutic agents based on the compound's anti-inflammatory and antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide and its potential applications in a variety of fields.

Synthesis Methods

The synthesis of 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form 4-nitrophenylhydrazine. This is then reacted with ethyl acetoacetate to form 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide.

Scientific Research Applications

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide has been found to have a variety of applications in scientific research. One of the main uses of this compound is in the study of enzymes and their mechanisms of action. 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide has been found to be a potent inhibitor of certain enzymes, making it a useful tool for understanding their function.

properties

IUPAC Name

2-[4-(4-nitrophenyl)imidazol-1-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-14-11(17)6-15-5-10(13-7-15)8-1-3-9(4-2-8)16(18)19/h1-5,7H,6,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUKOJZQYSUTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(C=N2)CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]acetohydrazide

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